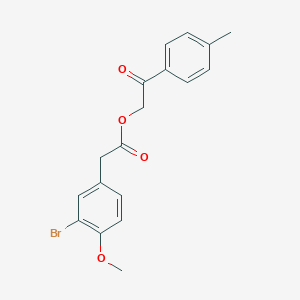
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging of cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The compound also has antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to reduce oxidative stress and inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate in lab experiments include its potential anticancer properties, its ease of synthesis, and its stability. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential use as a fluorescent probe for cancer cell imaging. Additionally, the compound could be further evaluated for its potential use in combination with other anticancer agents.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action and potential side effects. Its ease of synthesis and stability make it a potential candidate for further investigation as an anticancer agent and fluorescent probe for cancer cell imaging.
Synthesemethoden
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2-acetyl-4-methylphenol in the presence of a base and a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Eigenschaften
Molekularformel |
C18H17BrO4 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H17BrO4/c1-12-3-6-14(7-4-12)16(20)11-23-18(21)10-13-5-8-17(22-2)15(19)9-13/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
LDAWRQODRXQOAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC(=C(C=C2)OC)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)





![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
